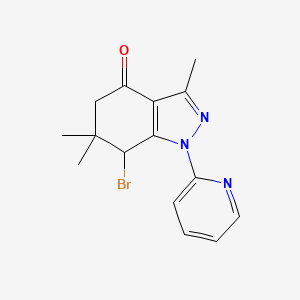![molecular formula C5H10N4OS B7857735 3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol](/img/structure/B7857735.png)
3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol typically involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. Two complementary pathways have been proposed for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . The first pathway starts with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation. The second pathway involves the initial preparation of N-arylsuccinimides, followed by their reaction with aminoguanidine hydrochloride under microwave irradiation .
Industrial Production Methods
the use of microwave irradiation in organic synthesis has been highlighted as a significant advancement, potentially offering more efficient and scalable production methods .
化学反応の分析
Types of Reactions
3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the amino and sulfanyl groups, which can participate in nucleophilic and electrophilic reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of corresponding alcohols or amines.
科学的研究の応用
作用機序
The mechanism of action of 3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and sulfanyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, thereby modulating their activity. For instance, it has been reported to inhibit kinases and lysine-specific demethylase 1, which are involved in various cellular processes .
類似化合物との比較
Similar Compounds
3-amino-1,2,4-triazole: Known for its herbicidal properties and use as a building block in organic synthesis.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Studied for its applications in energetic materials and its high density and thermal stability.
4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl) compounds: These compounds have shown varied biological activities and are used in medicinal chemistry.
Uniqueness
3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol stands out due to its unique combination of amino and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4OS/c6-4-7-5(9-8-4)11-3-1-2-10/h10H,1-3H2,(H3,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMHSNVTEDEYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CSC1=NNC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-chloro-2-(3-fluorophenyl)-6-methyl-5-pyrimidinyl]acetate](/img/structure/B7857686.png)


![methyl 2-[(12-ethyl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaen-9-yl)sulfanyl]acetate](/img/structure/B7857702.png)
![2-(Tert-butyl)-7-[(4-carboxypiperidino)sulfonyl]-1,2,3,4-tetrahydro-9-acridinecarboxylic acid](/img/structure/B7857710.png)
![N-benzyl[1-methyl-2-(2-thienyl)-1H-indol-3-yl]methanamine](/img/structure/B7857715.png)




![Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]acetate](/img/structure/B7857738.png)


